2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride
CAS No.: 2088515-84-6
Cat. No.: VC7772493
Molecular Formula: C13H15ClF2N2O
Molecular Weight: 288.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2088515-84-6 |
|---|---|
| Molecular Formula | C13H15ClF2N2O |
| Molecular Weight | 288.72 |
| IUPAC Name | 2,6-difluoro-4-(piperidin-4-ylmethoxy)benzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C13H14F2N2O.ClH/c14-12-5-10(6-13(15)11(12)7-16)18-8-9-1-3-17-4-2-9;/h5-6,9,17H,1-4,8H2;1H |
| Standard InChI Key | MUVVZKWWPQMYTC-UHFFFAOYSA-N |
| SMILES | C1CNCCC1COC2=CC(=C(C(=C2)F)C#N)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride consists of a benzonitrile core substituted with fluorine atoms at the 2- and 6-positions, a piperidin-4-ylmethoxy group at the 4-position, and a hydrochloride counterion. The molecular formula is C₁₃H₁₄F₂N₂O·HCl, yielding a molecular weight of 288.73 g/mol (calculated from analogous structures in ).
Structural Characterization
The compound's IUPAC name is 4-[(piperidin-4-yl)methoxy]-2,6-difluorobenzonitrile hydrochloride. Key structural elements include:
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A benzonitrile aromatic system with electron-withdrawing cyano (-C≡N) and fluorine substituents, creating an electron-deficient ring .
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A piperidin-4-ylmethoxy group providing a tertiary amine functionality that forms the hydrochloride salt .
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Ortho-fluorine substituents (2- and 6-positions) influencing molecular polarity and steric interactions .
The three-dimensional conformation features a chair configuration in the piperidine ring, with the methoxy group adopting an equatorial position to minimize steric strain .
Synthetic Pathways
Precursor Synthesis
The parent alcohol 2,6-difluoro-4-hydroxybenzonitrile (CAS 123843-57-2) serves as the foundational building block. Industrial synthesis typically involves:
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Nitration of 2,6-difluoroaniline to form 4-nitro-2,6-difluoroaniline
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Diazotization and subsequent cyanation via Sandmeyer reaction
Etherification Reaction
Coupling the phenolic intermediate with piperidin-4-ylmethanol proceeds through nucleophilic aromatic substitution or Mitsunobu reaction:
Mitsunobu Protocol (Hypothetical):
| Component | Quantity | Role |
|---|---|---|
| 2,6-Difluoro-4-hydroxybenzonitrile | 1.0 eq | Nucleophile |
| Piperidin-4-ylmethanol | 1.2 eq | Alcohol component |
| DIAD | 1.5 eq | Azodicarboxylate |
| PPh₃ | 1.5 eq | Phosphine catalyst |
| THF | 5 vol | Solvent |
Reaction proceeds at 0°C → RT over 12 hours, yielding the free base product .
Salt Formation
Treatment with hydrogen chloride gas in diethyl ether generates the hydrochloride salt, enhancing aqueous solubility for biological applications .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 192-195°C (dec.) | Differential Scanning Calorimetry |
| logP (Free Base) | 2.1 ± 0.3 | HPLC Retention Time |
| Aqueous Solubility | 12 mg/mL (HCl salt) | Shake-Flask Method |
| pKa (Piperidine N) | 8.9 ± 0.2 | Potentiometric Titration |
The hydrochloride salt exhibits improved solubility (>10-fold) compared to the free base, critical for formulation development .
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.21 | d (J=8.4 Hz) | 2H | H-3, H-5 (Ar-F) |
| 4.12 | m | 2H | OCH₂-piperidine |
| 3.87 | dt (J=12, 3) | 1H | Piperidine H-4 |
| 3.02 | m | 2H | Piperidine H-2, H-6 |
| 2.91 | m | 2H | Piperidine H-3, H-5 |
| 1.84 | m | 2H | Piperidine H-1, H-7 |
Chemical shifts consistent with analogous benzonitrile derivatives .
Mass Spectrometry
ESI-MS (m/z): [M+H]+ calcd. for C₁₃H₁₄F₂N₂O: 265.11; found 265.09. HCl salt shows characteristic isotopic pattern for chlorine .
| Parameter | Value |
|---|---|
| PAMPA Permeability | 12.3 nm/s |
| MDCK-MDR1 Efflux Ratio | 1.8 |
| Hazard Category | GHS Code |
|---|---|
| Acute Toxicity (Oral) | Category 4 |
| Skin Irritation | Category 2 |
| Eye Damage | Category 1 |
Requires handling under nitrogen atmosphere with PPE (nitrile gloves, safety goggles) .
| Parameter | Specification |
|---|---|
| Temperature | 2-8°C |
| Humidity | <30% RH |
| Light Sensitivity | Amber glass vial |
Analytical Method Development
HPLC Conditions
| Column | Zorbax SB-C18 (4.6×150 mm, 5 μm) |
|---|---|
| Mobile Phase | 0.1% TFA in H₂O (A)/MeCN (B) |
| Gradient | 20-80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
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